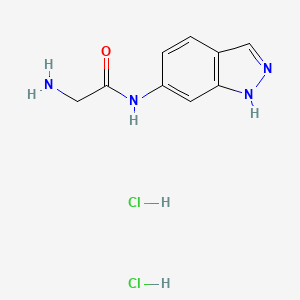

CAS 1375472-12-0 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-amino-N-(2H-indazol-6-yl)acetamide Dihydrochloride (CAS 1375472-12-0) Executive Summary This technical guide provides a comprehensive overview of the chemical p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 2-amino-N-(2H-indazol-6-yl)acetamide Dihydrochloride (CAS 1375472-12-0)

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, stability, and analytical methodologies for 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride (CAS 1375472-12-0). This compound belongs to the indazole class of heterocyclic molecules, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in a wide range of biologically active agents.[1][2] The structure, featuring an N-substituted 6-aminoindazole core linked to an aminoacetamide moiety, suggests its potential utility as a research chemical, likely as a building block or a screening compound in programs targeting kinases or G-protein coupled receptors. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, characterization, and potential applications.

Molecular Identity and Physicochemical Properties

Compound Identification

A summary of the key identifiers for this compound is presented below.

The molecular structure consists of a bicyclic indazole ring system connected at the 6-position to a 2-aminoacetamide group via an amide linkage. The "dihydrochloride" designation indicates that the compound is a salt with two equivalents of hydrochloric acid, protonating the two most basic nitrogen atoms: the primary amine of the acetamide group and likely one of the indazole ring nitrogens.

It is crucial to recognize that indazole can exist in two common tautomeric forms, 1H-indazole and 2H-indazole. While the CAS name specifies the 2H-tautomer, the IUPAC name suggests the 1H form.[3][4] This tautomerism is a key structural feature that can influence the molecule's hydrogen bonding capabilities and interactions with biological targets. The precise location of protonation and the dominant tautomeric form in a given environment (e.g., in solution vs. solid state) would typically be confirmed by advanced analytical techniques like 2D NMR.

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride

Foreword: The indazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including but not limited to, kinase inhibition, antimicrobial effects...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The indazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including but not limited to, kinase inhibition, antimicrobial effects, and anti-inflammatory properties.[1][2][3] The compound 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride, while its specific pharmacological profile is not extensively documented in publicly available literature, represents a molecule of significant interest due to its structural motifs. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to systematically characterize the in vitro pharmacological profile of this and similar novel chemical entities. We will proceed from initial broad-spectrum screening to more focused mechanistic studies, providing both the "how" and the "why" at each stage to ensure a robust and interpretable dataset.

Part 1: Initial Target Class Identification and Broad-Spectrum Liability Screening

The primary objective is to ascertain the general biological activity of 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride. Given the promiscuity of the indazole nucleus, a broad-based screening approach is scientifically prudent. We will prioritize assays that cover common drug targets and known liabilities.

1.1. Broad Kinase Panel Screening

Rationale: Many indazole-containing compounds are potent kinase inhibitors.[2][3] A broad kinase panel assay is a cost-effective and efficient first step to identify potential targets in the human kinome. This initial screen will determine if the compound has activity against a wide range of kinases and will guide subsequent, more focused studies.

Compound Preparation: Prepare a 10 mM stock solution of 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride in 100% DMSO. From this, create a 100 µM working solution.

Assay Principle: A competitive binding assay, such as the KINOMEscan™, is employed. The compound is tested for its ability to displace a proprietary, immobilized ligand from the active site of each kinase in the panel. The amount of kinase bound to the solid support is measured, typically via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

Procedure:

The test compound is incubated at a fixed concentration (e.g., 1 µM) with a panel of human kinases.

The kinase-ligand complexes are captured on a solid support.

Unbound components are washed away.

The amount of kinase remaining bound to the support is quantified.

Results are expressed as a percentage of the DMSO control (% Control). A lower percentage indicates greater displacement of the ligand and thus, higher affinity of the test compound for the kinase.

Data Interpretation: A common threshold for a "hit" is a % Control value of less than 35%, indicating significant binding activity.

Data Presentation: Hypothetical Kinase Panel Hits

Kinase Target

% Control at 1 µM

Potential Therapeutic Area

FLT3

15%

Oncology (AML)

VEGFR2

28%

Oncology (Angiogenesis)

Pim-1

32%

Oncology

p38α

45%

Inflammation

1.2. GPCR and Ion Channel Liability Panel

Rationale: To proactively identify potential off-target effects and liabilities, screening against a panel of G-protein coupled receptors (GPCRs) and ion channels is crucial. This is a standard component of preclinical safety assessment. For instance, some indazole derivatives have been explored as MCHr1 antagonists, a GPCR.[4]

Experimental Protocol: GPCR and Ion Channel Binding Assays

Assay Principle: Radioligand binding assays are the gold standard. The test compound's ability to displace a known radiolabeled ligand from its receptor or channel is measured.

Procedure:

Cell membranes expressing the target receptor or ion channel are prepared.

The membranes are incubated with a specific radioligand and the test compound at a single high concentration (e.g., 10 µM).

Following incubation, the bound and free radioligand are separated by rapid filtration.

The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

Results are expressed as percent inhibition of specific binding.

Data Interpretation: A threshold of >50% inhibition typically warrants further investigation with concentration-response curves to determine an IC50 value.

Part 2: Focused Mechanistic and Functional Assays

Assuming our initial screen identified FLT3 as a high-affinity target, the next logical step is to validate this interaction and characterize the functional consequences of binding.

2.1. Determination of Binding Affinity (IC50)

Rationale: A single-point screen suggests activity; a concentration-response curve provides the potency (IC50). This is a critical parameter for lead optimization.

Compound Preparation: Perform a serial dilution of the 10 mM stock solution to create a range of concentrations (e.g., 100 µM to 1 nM).

Procedure:

Utilize membranes from cells overexpressing human FLT3.

Incubate the membranes with a known FLT3 radioligand (e.g., [³H]-lestaurtinib) and varying concentrations of the test compound.

Separate bound and free radioligand via filtration.

Quantify bound radioactivity.

Data Analysis: Plot the percent inhibition of specific binding against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2.2. Functional Cellular Assay: Inhibition of FLT3 Autophosphorylation

Rationale: A binding assay confirms interaction, but a functional assay demonstrates a biological effect. For a kinase inhibitor, the most direct functional readout is the inhibition of its catalytic activity (autophosphorylation).

Experimental Protocol: FLT3 Autophosphorylation Assay in MOLM-13 Cells

MOLM-13 is a human acute myeloid leukemia cell line endogenously expressing a constitutively active FLT3-ITD (Internal Tandem Duplication) mutant.

Cell Culture: Culture MOLM-13 cells in appropriate media.

Compound Treatment: Seed cells in a 96-well plate and treat with a concentration range of 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride for 2 hours.

Cell Lysis: Lyse the cells to release proteins.

Detection: Use a sandwich ELISA-based method (e.g., AlphaLISA® or HTRF®) to detect phosphorylated FLT3 (p-FLT3) and total FLT3.

A capture antibody specific for total FLT3 is coated on the plate or bead.

A detection antibody specific for the phosphorylated tyrosine residue on FLT3 is added.

The signal generated is proportional to the amount of p-FLT3.

Data Analysis: Normalize the p-FLT3 signal to the total FLT3 signal for each concentration. Plot the normalized signal against the log of the compound concentration to determine the EC50 for inhibition of autophosphorylation.

Visualization of the FLT3 Inhibition Workflow

Caption: Workflow for validating a FLT3 inhibitor.

Part 3: Antimicrobial Activity Screening

Rationale: The indazole and 2-amino-acetamide moieties are present in various antimicrobial agents.[1][5] Therefore, it is prudent to evaluate 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride for potential antibacterial and antifungal activity.

Organisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be used.

Assay Principle: Broth microdilution method is standard. The compound is serially diluted in growth media in a 96-well plate, and a standardized inoculum of the microorganism is added.

Procedure:

Prepare a 2-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

Add a standardized suspension of the microorganism to each well.

Include positive (no drug) and negative (no inoculum) controls.

Incubate the plates at 37°C for 18-24 hours.

Data Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Hypothetical Antimicrobial Activity

Organism

Gram Stain

MIC (µg/mL)

Staphylococcus aureus

Positive

>128

Escherichia coli

Negative

>128

Candida albicans

N/A

64

Part 4: Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to characterizing the in vitro pharmacological profile of a novel indazole derivative. Based on our hypothetical results, 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride is a potent inhibitor of FLT3 kinase with functional activity in a relevant cancer cell line. It also displays modest antifungal activity.

Logical Next Steps:

Kinase Selectivity: Profile the compound against a larger kinase panel at multiple concentrations to establish a selectivity profile.

Mechanism of Action: Conduct enzyme kinetics studies to determine if the inhibition of FLT3 is competitive, non-competitive, or uncompetitive with respect to ATP.

Cellular Proliferation: Assess the compound's effect on the proliferation of various leukemia cell lines with different FLT3 genotypes.

This structured approach ensures that by the end of the in vitro profiling cascade, a comprehensive data package is available to make an informed decision on the compound's potential for further preclinical development.

Visualization of the Overall Profiling Strategy

Caption: A tiered strategy for in vitro compound profiling.

References

Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach.MDPI.

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives.Journal of Chemical and Pharmaceutical Research.

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.PMC.

2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride | CAS 1375472-12-0.American Elements.

Biological and medicinal significance of 2-aminothiazoles.Scholars Research Library.

N-(Thiazol-2-yl)acetamide.ResearchGate.

SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.EXCLI Journal.

2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride — Chemical Substance Information.[No specific source name found].

Identification of 2-(4-benzyloxyphenyl)-N- [1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, an orally efficacious melanin-concentrating hormone receptor 1 antagonist for the treatment of obesity.PubMed.

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.PMC.

Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.PMC.

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[No specific source name found].

Comprehensive Technical Guide: 2-Amino-N-(2H-indazol-6-yl)acetamide Dihydrochloride in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the rational design of targeted therapeutics relies heavily on privileged molecular scaffolds. 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride (CAS: 13754...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of targeted therapeutics relies heavily on privileged molecular scaffolds. 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride (CAS: 1375472-12-0) represents a highly versatile, bifunctional building block[1]. By combining the kinase-targeting prowess of the indazole core with the synthetic handle of a primary amine, this compound serves as a foundational fragment for synthesizing ATP-competitive inhibitors. This whitepaper details the structural dynamics, mechanistic utility, analytical characterization, and synthetic workflows associated with this critical intermediate.

Structural Dynamics and Physicochemical Profiling

The physicochemical behavior of an intermediate dictates its handling, solubility, and reactivity. The compound is commercially supplied as a dihydrochloride salt, which profoundly impacts its stability and application[1].

Tautomerism and Isomeric Stability

The indazole core exists in a tautomeric equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (ortho-quinoid) forms[2]. While the 1H-tautomer is generally more thermodynamically stable in isolation[3], the 2H-nomenclature is frequently used in commercial catalogs for this specific derivative[1]. In biological systems and polar solvents, the microenvironment and substitution patterns can stabilize specific tautomeric states, influencing how the core interacts with target proteins[4].

Salt Form Causality

The free base of this compound contains an electron-rich primary amine that is susceptible to auto-oxidation and unwanted nucleophilic attacks during storage. Formulating the compound as a dihydrochloride salt serves a dual purpose:

Chemical Stability: Protonation of the primary amine and the indazole nitrogen prevents degradation, significantly extending the shelf life.

Aqueous Solubility: The salt form ensures rapid dissolution in polar solvents (e.g., Water, DMSO, DMF), which is critical for both biological assays and liquid-phase synthesis[5].

Table 1: Physicochemical and Structural Properties

Mechanistic Insight: The Indazole Scaffold in Kinase Inhibition

Indazoles are universally recognized as "privileged scaffolds" in medicinal chemistry[2]. Their primary utility lies in their ability to act as adenine mimetics within the ATP-binding pocket of protein kinases (e.g., VEGFR, FGFR, Aurora, and ROCK kinases)[7],[8].

Vectorial Projection and the Hinge Region

To competitively inhibit a kinase, a small molecule must displace ATP. The indazole core achieves this by forming 1 to 3 critical hydrogen bonds with the backbone amides of the kinase hinge region[9].

The strategic placement of the acetamide linker at the 6-position of the indazole ring is not arbitrary. When the indazole core is anchored to the hinge region, the 6-position projects directly outward toward the solvent-exposed channel or into adjacent, less-conserved hydrophobic pockets[10]. This allows medicinal chemists to append diverse functional groups to the primary amine, tuning the molecule for specific kinase isoforms without disrupting the core binding affinity[11].

Fig 1: Vectorial projection of the indazole scaffold within a kinase ATP-binding pocket.

Analytical Characterization Protocols

To ensure the integrity of 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride before synthetic application, rigorous LC-MS validation is required. Because the dihydrochloride salt is highly polar, standard C18 chromatography will result in poor retention (elution in the void volume).

Causality of Method: We utilize a polar-embedded C18 or HILIC column to ensure adequate retention of the primary amine. Furthermore, acidic mobile phases (0.1% Formic Acid) are mandatory to keep the amine fully protonated, ensuring a sharp peak shape and robust ionization for mass spectrometry.

Protocol 1: LC-MS Validation Workflow

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 LC-MS grade Water:Methanol. Self-validation: The solution must be completely clear; turbidity indicates degradation or polymeric impurities.

Column Selection: Equip the LC system with a Polar-Embedded C18 column (e.g., Waters Atlantis T3, 2.1 x 50 mm, 3 µm).

Mobile Phase Setup:

Solvent A: Water + 0.1% Formic Acid (v/v)

Solvent B: Acetonitrile + 0.1% Formic Acid (v/v)

Gradient Elution: Run a shallow gradient from 2% B to 40% B over 5 minutes at a flow rate of 0.4 mL/min.

MS Detection: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode.

Data Analysis: Extract the chromatogram for m/z 191.1 ([M+H]⁺ of the free base). The presence of a dominant peak at this mass confirms the identity of the compound.

Synthetic Utility and Coupling Workflows

The primary amine of the acetamide linker is a highly reactive nucleophile, making this compound an ideal precursor for amide bond formation.

Causality of Reagent Selection: In peptide-like coupling, the dihydrochloride salt must first be neutralized. We use N,N-Diisopropylethylamine (DIPEA) because it is a sterically hindered, non-nucleophilic base that will deprotonate the salt without reacting with the electrophile. HATU is selected as the coupling agent because it rapidly converts carboxylic acids into highly reactive OAt-esters, driving the reaction to completion even with sterically hindered acids, thereby minimizing side reactions.

Fig 2: Amide coupling workflow for derivatizing the indazole-6-acetamide primary amine.

Protocol 2: HATU-Mediated Amide Coupling

This protocol describes the coupling of the indazole building block to a generic carboxylic acid (R-COOH) to form a mature kinase inhibitor.

Activation of the Acid: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of the target carboxylic acid and 1.1 equivalents of HATU in anhydrous N,N-Dimethylformamide (DMF) (concentration ~0.2 M).

Base Addition: Add 4.0 equivalents of DIPEA to the mixture. Stir at room temperature for 15 minutes. Causality: The excess base ensures the acid is deprotonated and facilitates the formation of the active OAt-ester.

Addition of the Indazole Core: Add 1.0 equivalent of 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride to the activated mixture. Note: 2 equivalents of the previously added DIPEA are immediately consumed to neutralize the dihydrochloride salt.

Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Self-validation: Monitor the reaction via LC-MS. The reaction is complete when the m/z 191.1 peak (starting material) disappears and the [M+H]⁺ peak of the target product emerges.

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically using a Dichloromethane/Methanol gradient).

References

American Elements. 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride | CAS 1375472-12-0. Retrieved from:[Link]

NextSDS. 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride — Chemical Substance Information. Retrieved from:[Link]

National Institutes of Health (PMC). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from:[Link]

Royal Society of Chemistry (RSC). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Retrieved from:[Link]

National Institutes of Health (PMC). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from:[Link]

National Institutes of Health (PMC). Protein kinase affinity reagents based on a 5-aminoindazole scaffold. Retrieved from:[Link]

ACS Medicinal Chemistry Letters. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. Retrieved from:[Link]

MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from:[Link]

Biosciences Biotechnology Research Asia. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors. Retrieved from:[Link]

ResearchGate / Topics in Current Chemistry. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds. Retrieved from:[Link]

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride

Foreword: Charting the Unseen Interactions of a Novel Indazole Derivative In the landscape of contemporary drug discovery, the indazole scaffold has emerged as a privileged structure, with derivatives demonstrating a wid...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Unseen Interactions of a Novel Indazole Derivative

In the landscape of contemporary drug discovery, the indazole scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of biological activities, including potent kinase inhibition and receptor modulation.[1][2] The compound 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride (CAS: 1375472-12-0) represents a molecule of significant interest within this chemical class.[3][4] However, its specific receptor binding profile remains largely uncharacterized in publicly available literature. This guide, therefore, serves as a comprehensive technical roadmap for researchers and drug development professionals, providing the foundational knowledge and detailed methodologies required to thoroughly investigate the receptor binding affinity of this and other novel chemical entities.

This document deviates from a conventional, rigid structure. Instead, it is designed to logically flow from the theoretical underpinnings of receptor-ligand interactions to the practical execution of binding assays and the interpretation of their results. As your virtual Senior Application Scientist, I will not only present protocols but also illuminate the rationale behind experimental choices, ensuring a self-validating system of inquiry. Our exploration will be grounded in authoritative scientific principles, with in-text citations and a comprehensive reference list to support our journey into the molecular interactions of this promising compound.

I. Foundational Assessment: Chemical Identity of the Subject Compound

Before embarking on any biological assay, it is paramount to establish a clear and unambiguous understanding of the molecule .

II. Hypothesis Generation: Potential Receptor Classes for an Indazole-Acetamide Scaffold

The chemical architecture of 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride provides clues to its potential biological targets. The indazole core is a common feature in compounds targeting both G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).

G-Protein Coupled Receptors (GPCRs): The structural similarity to known GPCR ligands, such as the melanin-concentrating hormone receptor 1 (MCHr1) antagonist 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, suggests that our subject compound could interact with this vast family of transmembrane receptors.[6] GPCRs are integral to a multitude of physiological processes and are the targets of a significant portion of all approved drugs.[7]

Receptor Tyrosine Kinases (RTKs): The indazole moiety is also a key component of numerous kinase inhibitors. For instance, derivatives of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), an RTK implicated in acute myeloid leukemia.[1] RTKs are crucial for cellular signaling pathways that control growth, differentiation, and metabolism.[8]

Given these precedents, a comprehensive investigation of the binding affinity of 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride should encompass screening against panels of both GPCRs and RTKs.

III. Methodological Deep Dive: The Gold Standards of Binding Affinity Determination

To quantify the interaction between our compound and its potential receptor targets, two primary methodologies are indispensable: Radioligand Binding Assays and Surface Plasmon Resonance (SPR).

A. Radioligand Binding Assays: A Classic and Robust Approach

Radioligand binding assays are a cornerstone of pharmacology, allowing for the direct measurement of ligand binding to a receptor.[9] These assays are highly sensitive and can be configured to determine key parameters such as the dissociation constant (K_d), inhibitor constant (K_i), and the total number of binding sites (B_max).[10]

The Underlying Principle: These assays rely on the use of a radiolabeled ligand (a molecule known to bind to the receptor of interest) and the principle of competitive displacement. The unlabeled test compound (in our case, 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride) is introduced to compete with the radioligand for binding to the receptor. The extent to which our compound displaces the radioligand is a measure of its binding affinity.

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

B. Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics

SPR is a powerful optical technique for monitoring biomolecular interactions in real-time without the need for labeling.[11][12] This methodology provides not only equilibrium binding affinity (K_D) but also the kinetic rate constants for association (k_a) and dissociation (k_d).[13]

The Underlying Principle: SPR detects changes in the refractive index at the surface of a sensor chip to which a receptor (the ligand) is immobilized. An analyte (our test compound) is flowed over the surface. Binding of the analyte to the immobilized ligand causes an increase in mass at the surface, which in turn alters the refractive index. This change is measured and plotted in a sensorgram.[11]

Workflow for Surface Plasmon Resonance (SPR) Analysis

Caption: A schematic of a typical receptor tyrosine kinase signaling pathway.

Key pathways activated by RTKs include the Ras/MAPK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, a central regulator of cell survival.

[14]### VI. Concluding Remarks and Future Directions

The journey to characterize the receptor binding affinity of a novel compound like 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride is a meticulous process of hypothesis, experimentation, and analysis. This guide has provided a comprehensive framework, from identifying potential receptor classes based on chemical structure to detailing the gold-standard methodologies for quantifying binding interactions. By employing radioligand binding assays and surface plasmon resonance, researchers can obtain high-quality data on the affinity and kinetics of this compound. Understanding these binding characteristics is the critical first step in elucidating its mechanism of action and potential therapeutic utility. The subsequent investigation into its effects on downstream signaling pathways will ultimately define its pharmacological profile and pave the way for its future development.

VII. References

2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride — Chemical Substance Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaZ5Mqnp_ukBRgeTgJOIUXFhIq-EJRXU-Q3meminMA839TsY8FD9XqcRhvP7nD_4_cRkEVVjRMmdi5Anll_0qA3DfUnmDKnPslcT8RPyTdJKHjgKU8i6xiN_XknVLkLqfSLBzGLYVUU1K0SuJyvB--YdKKx6IYa5USeH7SyMHsUj0UGLqkuEUI8qBngrktkIApqA7h095nH84=]

2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI. [URL: https://www.mdpi.com/1420-3049/27/3/988]

Calculations and Instrumentation used for Radioligand Binding Assays - NCBI - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92003/]

G protein-coupled receptor - Wikipedia. [URL: https://en.wikipedia.org/wiki/G_protein-coupled_receptor]

G protein-coupled receptor signaling pathway - CUSABIO. [URL: https://www.cusabio.com/pathway/G-protein-coupled-receptor-signaling-pathway.html]

G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - MDPI. [URL: https://www.mdpi.com/1422-0067/26/4/1152]

Identification of 2-(4-benzyloxyphenyl)-N- [1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, an orally efficacious melanin-concentrating hormone receptor 1 antagonist for the treatment of obesity - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15757388/]

A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. [URL: https://portlandpress.com/biochemist/article/45/1/22/232230/A-beginner-s-guide-to-surface-plasmon-resonance]

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4014165/]

2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride | CAS 1375472-12-0. [URL: https://www.americanelements.com/2-amino-n-2h-indazol-6-yl-acetamide-dihydrochloride-1375472-12-0]

G Protein-Coupled Receptors: A Century of Research and Discovery. [URL: https://www.ahajournals.org/doi/10.1161/CIRCRESAHA.124.324123]

Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites - Benchchem. [URL: https://www.benchchem.com/application-notes/1000030/radioligand-binding-assays-for-barbiturate-receptor-sites]

Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8784534/]

Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2021.761273/full]

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Document Type: Technical Whitepaper & Methodological Guide

Introduction & Structural Analysis

2-Amino-N-(2H-indazol-6-yl)acetamide dihydrochloride (CAS 1375472-12-0)[1] is a highly versatile, privileged bifunctional building block widely utilized in the development of targeted therapeutics, including kinase inhibitors and epigenetic modulators.

Structurally, the molecule consists of an indazole core linked at the 6-position to a glycinamide moiety. While the indazole ring exhibits annular tautomerism between the 1H and 2H forms, commercial suppliers frequently catalog this specific salt under the 2H-nomenclature[2]. The free base form (CAS 938338-29-5)[3] is susceptible to oxidative degradation and exhibits poor solubility in aqueous media. Consequently, synthesizing the molecule as a dihydrochloride salt is a deliberate design choice: it protonates both the primary aliphatic amine and the basic N2 nitrogen of the indazole ring, drastically enhancing shelf-life, handling stability, and solubility for downstream high-throughput screening (HTS) applications.

Retrosynthetic Strategy & Precursor Selection

As a Senior Application Scientist, I approach the synthesis of this molecule not as a mere sequence of steps, but as a system of controlled reactivities. The retrosynthetic disconnection of the amide bond leads us to two primary precursors: 6-aminoindazole (the nucleophile) and N-Boc-glycine (the electrophile).

The Causality of Precursor and Reagent Selection

Why N-Boc-Glycine? Unprotected glycine would undergo uncontrolled self-condensation (polymerization) under coupling conditions. The tert-butyloxycarbonyl (Boc) protecting group provides absolute orthogonality[4]. It shields the α-amine during the coupling phase and can be cleanly cleaved later under acidic conditions without affecting the newly formed amide bond.

Why HATU over EDC/HOBt? 6-aminoindazole is an aniline derivative. The delocalization of its amine lone pair into the aromatic indazole system renders it a notoriously weak nucleophile. Standard carbodiimide coupling agents (like EDC) often stall or produce low yields. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected because it generates a highly reactive O-At (7-aza-1-hydroxybenzotriazole) active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (hydrogen-bonding with the incoming weak amine), accelerating aminolysis by orders of magnitude[5].

Overcomes the poor nucleophilicity of the aniline derivative.

DIPEA

Base

3.0

Deprotonates the carboxylic acid and neutralizes HOAt byproducts.

4M HCl in Dioxane

Deprotecting Agent

10.0

Cleaves Boc and provides the HCl equivalents for salt formation.

Reaction Mechanisms & Workflows

The synthesis is a two-step, self-validating protocol designed for scalability and high purity.

Workflow for the synthesis of 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride.

Mechanistic steps of HATU-mediated amide bond formation.

Experimental Protocols

Step 1: Amide Coupling (Synthesis of the Boc-Protected Intermediate)

Activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve N-Boc-glycine (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes. Causality: This pre-activation time ensures complete conversion of the carboxylic acid to the highly reactive O-At active ester before the weak nucleophile is introduced.

Coupling: Add 6-aminoindazole (1.0 eq) to the activated mixture. Stir at room temperature for 12 hours.

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH) to yield tert-butyl (2-((1H-indazol-6-yl)amino)-2-oxoethyl)carbamate.

Step 2: Deprotection & Self-Validating Salt Formation

Dissolution: Dissolve the Boc-protected intermediate in a minimal volume of anhydrous Dichloromethane (DCM) or Methanol.

Acidolysis: Slowly add 4M HCl in Dioxane (10.0 eq) at 0 °C, then allow the mixture to warm to room temperature. Stir for 2–4 hours.

Self-Validating Isolation: Causality: This step acts as a thermodynamic sink. As the Boc group is cleaved (releasing volatile isobutylene and CO2 gases), the resulting primary amine and indazole nitrogen are protonated[6]. The highly polar dihydrochloride salt is completely insoluble in the non-polar dioxane/DCM mixture, causing it to spontaneously precipitate. This phase separation drives the reaction to absolute completion.

Filtration: Filter the resulting suspension, wash the solid cake thoroughly with cold diethyl ether to remove any residual organic impurities, and dry under high vacuum to afford the target 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride as a highly pure solid[7].

Quality Control & Analytical Characterization

To ensure the scientific integrity of the synthesized batch, the following analytical parameters must be met. The elemental analysis confirms the exact stoichiometry of the dihydrochloride salt.

Table 2: Quality Control & Characterization Data

Analytical Method

Expected Target Value / Observation

Purpose

LC-MS (ESI+)

m/z 191.1 [M+H]+ (Mass of free base)

Confirms the molecular weight of the active pharmaceutical moiety.

Comprehensive Safety and Handling Guide for 2-Amino-N-(2H-indazol-6-yl)acetamide Dihydrochloride in Kinase Inhibitor Development

Executive Summary In modern oncology and targeted therapy development, the indazole scaffold is a privileged pharmacophore, frequently utilized for its ability to mimic the purine ring of ATP and bind effectively to the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern oncology and targeted therapy development, the indazole scaffold is a privileged pharmacophore, frequently utilized for its ability to mimic the purine ring of ATP and bind effectively to the hinge region of kinases. 2-Amino-N-(2H-indazol-6-yl)acetamide dihydrochloride (CAS 1375472-12-0) serves as a critical building block in these synthesis workflows. As a Senior Application Scientist, I have designed this technical guide to bridge the gap between regulatory safety data and practical, bench-level execution. This whitepaper provides a deep dive into the physicochemical causality of the compound's hazards, self-validating handling protocols, and its mechanistic integration into drug discovery pipelines.

Physicochemical Properties & Hazard Causality

Understanding the physical state of a compound is the foundational step in risk mitigation. The dihydrochloride salt form of this indazole derivative is specifically engineered to enhance aqueous solubility, a crucial factor for in vitro assay bioavailability. However, this chemical modification directly influences its hazard profile.

Table 1: Physicochemical and Hazard Identification Data

Mechanistic Causality of Hazards:

The compound is classified as Acute Tox. 4 (harmful if swallowed, in contact with skin, or inhaled) and causes severe skin and eye irritation[1]. The causality behind these hazards is twofold:

Hygroscopicity & Acidity: The dihydrochloride salt is highly hygroscopic. Upon contact with the moisture inherent in mucosal membranes (eyes, respiratory tract) or sweat on the skin, the salt rapidly dissolves. This localized dissolution drastically lowers the pH, causing acute acidic irritation and tissue damage.

Bioavailability: The enhanced solubility of the salt form increases the rate of dermal and mucosal absorption compared to its free base counterpart, elevating its systemic toxicity profile[2].

Engineering Controls and Safe Handling Protocols

Handling highly potent, irritating pharmaceutical powders requires a self-validating system of engineering controls and personal protective equipment (PPE), strictly adhering to and standards for hazardous drugs[3][4].

Protocol 1: Safe Weighing and Dispensing

Because this compound is a respiratory irritant (STOT SE 3), aerosolization during weighing is the primary risk vector.

Step 1: System Validation. Before opening the primary container, verify that the Containment Primary Engineering Control (C-PEC)—such as a powder weighing isolator or a Class II Biological Safety Cabinet (BSC)—has an inward face velocity of 0.4–0.6 m/s[5].

Self-Validation: If the digital anemometer reads below 0.4 m/s, the containment system is compromised; do not proceed with dispensing.

Step 2: Static Mitigation. Dihydrochloride salts frequently exhibit triboelectric charging, causing the powder to repel from spatulas and aerosolize. Place an ionizing bar inside the C-PEC and use anti-static polymeric weighing boats to neutralize surface charges.

Step 3: PPE Donning. Personnel must wear chemo-rated double nitrile gloves, a disposable chemical-resistant gown, and safety goggles[3].

Step 4: Dispensing. Slowly uncap the vial within the C-PEC. Transfer the required mass, seal the primary container, and wipe the exterior with a damp cloth before removing it from the negative-pressure containment zone.

Protocol 2: Spill Response and Decontamination

If a spill occurs outside the C-PEC, the immediate danger is inhalation of the active pharmaceutical ingredient and subsequent acidic burns.

Step 1: Isolate. Evacuate the immediate area and don an N95/FFP3 respirator alongside standard PPE.

Step 2: Neutralization (Causality-Driven). Do not sweep the dry powder, as this creates a toxic aerosol cloud. Instead, gently mist the powder with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. This prevents aerosolization while chemically neutralizing the corrosive HCl salt into harmless NaCl and CO₂ gas.

Step 3: Validation. Tap a strip of pH paper against the damp spill area.

Self-Validation: A pH of 7 confirms complete neutralization of the dihydrochloride salt. If the pH remains acidic (< 6), apply additional NaHCO₃.

Step 4: Cleanup. Absorb the neutralized liquid with spill pads and dispose of it in a sealed hazardous waste receptacle[3].

Fig 1. Step-by-step hazard control and spill response protocol for dihydrochloride salt powders.

Experimental Workflow: Amide Coupling Integration

In kinase inhibitor synthesis, the primary amine of 2-amino-N-(2H-indazol-6-yl)acetamide is frequently coupled with diverse carboxylic acids to probe the solvent-exposed regions of the kinase active site.

Mechanistic Causality: To utilize the primary amine as a nucleophile, it must be deprotonated. Because the starting material is a dihydrochloride salt, exactly two equivalents of a strong, non-nucleophilic base are required merely to neutralize the salt, with an additional equivalent needed to catalyze the coupling reaction.

Protocol 3: HATU-Mediated Amide Coupling

Step 1: Activation. In an oven-dried flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq).

Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile, while its strong basicity efficiently strips the HCl from the indazole building block.

Step 3: Nucleophile Addition. Add 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride (1.1 eq) to the reaction mixture.

Step 4: Reaction Monitoring. Stir at room temperature for 2 hours.

Self-Validation: Validate reaction progression via LC-MS. The disappearance of the starting material mass (m/z 191 for the free base) and the appearance of the target product mass confirms successful salt neutralization and amide coupling.

Step 5: Quenching. Quench the reaction with saturated aqueous NaHCO₃ to neutralize acidic byproducts, followed by extraction with ethyl acetate.

Fig 2. Synthesis workflow and downstream kinase inhibition pathway of the indazole derivative.

References

NextSDS. "2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride Chemical Substance Information." NextSDS Database.[Link]

American Elements. "2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride | CAS 1375472-12-0." American Elements Catalog.[Link]

Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." United States Department of Labor.[Link]

National Institute for Occupational Safety and Health (NIOSH). "Managing Exposures to Hazardous Drugs: Information for Healthcare Settings." Centers for Disease Control and Prevention.[Link]

identifying biological targets for 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride

An In-depth Technical Guide to the Identification of Biological Targets for 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride (Compound IND-26A) Abstract The elucidation of a bioactive small molecule's mechanism of ac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Identification of Biological Targets for 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride (Compound IND-26A)

Abstract

The elucidation of a bioactive small molecule's mechanism of action is a critical and often rate-limiting step in drug discovery and chemical biology. This guide provides a comprehensive, multi-faceted strategy for the identification and validation of biological targets for novel chemical entities, using the hypothetical, yet structurally representative, molecule 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride (herein designated as IND-26A) as a case study. The indazole scaffold, present in IND-26A, is a privileged structure in medicinal chemistry, known to interact with a variety of protein classes, most notably protein kinases. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of computational, biochemical, and cell-based methodologies. We will explore the rationale behind experimental choices, provide detailed protocols for key techniques, and emphasize the importance of orthogonal validation to build a robust and compelling case for target engagement.

Introduction: The Challenge of Target Deconvolution

The journey from a promising "hit" compound in a phenotypic screen to a validated drug candidate hinges on a crucial process: target deconvolution. Understanding which protein or proteins a compound interacts with to elicit a biological response is paramount. This knowledge enables structure-activity relationship (SAR) studies, facilitates optimization of potency and selectivity, and is essential for predicting potential on- and off-target toxicities.

Our subject, IND-26A, is a novel compound with a 2H-indazole core. This chemical class is known to be involved in a wide range of biological activities, frequently by acting as ATP-competitive inhibitors of protein kinases. Therefore, our investigation will have a particular, but not exclusive, focus on this protein family. This guide will provide a strategic workflow, beginning with broad, unbiased approaches and progressively narrowing the focus to specific, high-confidence targets.

Phase 1: In Silico Target Prediction and Hypothesis Generation

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable initial hypotheses, helping to prioritize experimental efforts. These in silico techniques leverage the chemical structure of IND-26A to predict its likely biological targets based on the principle of chemical similarity—similar molecules often have similar biological activities.

Chemical Similarity and Substructure Searching

The first step is to compare the structure of IND-26A to databases of known bioactive molecules. This can rapidly identify compounds with similar scaffolds and known targets, providing an initial list of potential candidates.

Key Databases:

ChEMBL: A large, open-access database of bioactive molecules with drug-like properties.

PubChem: A public repository of chemical substances and their biological activities.

BindingDB: A public database of measured binding affinities, focusing on the interactions of small molecules with proteins.

Workflow:

Upload the chemical structure of IND-26A (in SMILES or SDF format) to the search interface of these databases.

Perform both similarity and substructure searches.

Analyze the results, paying close attention to targets of molecules with high structural similarity to IND-26A, particularly those containing the indazole core.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. A pharmacophore model of IND-26A can be used to screen large libraries of protein structures to identify those with binding sites that can accommodate it.

Molecular Docking

Molecular docking simulations can predict the preferred orientation of IND-26A when bound to a specific protein target. A common approach is to perform docking against a panel of representative protein structures from a target class suggested by the initial similarity searches (e.g., a panel of kinase ATP-binding sites).

Table 1: Summary of In Silico Approaches

Method

Principle

Outcome

Similarity/Substructure Searching

Compares the 2D structure of IND-26A to databases of known bioactive compounds.

A list of potential protein targets based on known ligand-target pairs.

Pharmacophore Modeling

Identifies the 3D arrangement of essential chemical features for biological activity.

A 3D model that can be used to screen for proteins with compatible binding sites.

Molecular Docking

Predicts the binding conformation and affinity of IND-26A within the binding site of a protein.

A ranked list of potential protein targets based on predicted binding energy.

Phase 2: Experimental Target Identification in Complex Biological Systems

While in silico methods are excellent for generating hypotheses, experimental validation is essential. The following methods are designed to identify the direct binding partners of IND-26A in a complex biological milieu, such as a cell lysate or a living cell.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This is a classic and powerful technique for isolating the binding partners of a small molecule. The core principle involves immobilizing IND-26A on a solid support (e.g., sepharose beads), incubating this "bait" with a protein source, and then identifying the captured "prey" proteins by mass spectrometry.

Protocol 3.1.1: Synthesis of an Affinity-Tagged IND-26A Probe

Chemical Synthesis: A derivative of IND-26A must be synthesized that incorporates a reactive handle for immobilization (e.g., a primary amine or a carboxylic acid) attached via a linker arm. It is crucial that the linker is attached at a position on the molecule that is not critical for target binding. A preliminary SAR study can help identify such positions.

Immobilization: The linker-modified IND-26A is then covalently coupled to NHS-activated sepharose beads according to the manufacturer's protocol.

Control Beads: As a critical negative control, "mock" beads should be prepared by quenching the active groups on the sepharose beads with a small molecule like ethanolamine.

Protocol 3.1.2: Affinity Pull-Down Experiment

Protein Lysate Preparation: Grow cells of interest (e.g., a cancer cell line where IND-26A shows an anti-proliferative effect) and prepare a native protein lysate using a non-denaturing lysis buffer.

Incubation: Incubate the cell lysate with the IND-26A-coupled beads and the control beads in parallel for 2-4 hours at 4°C.

Competitive Elution: To distinguish specific binders from non-specific ones, perform a parallel incubation where an excess of free, unmodified IND-26A is added to the lysate along with the IND-26A beads. True binding partners will be outcompeted by the free compound and will not be captured.

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer or by competitive elution with a high concentration of free IND-26A.

Protein Identification: The eluted proteins are then resolved by SDS-PAGE, and the entire lane is excised, subjected to in-gel trypsin digestion, and the resulting peptides are identified by LC-MS/MS.

Data Analysis:

Candidate target proteins are those that are present in the eluate from the IND-26A beads but absent or significantly reduced in the eluates from the control beads and the competitive elution experiment.

Diagram 1: Affinity Chromatography Workflow

Caption: Workflow for identifying protein targets using affinity chromatography.

Thermal Proteome Profiling (TPP)

TPP is a powerful in-situ method that can identify the targets of a compound in living cells, without any chemical modification of the compound. The principle is that a protein's thermal stability is altered upon ligand binding.

Protocol 3.2.1: TPP Experiment

Cell Treatment: Treat intact cells with either IND-26A or a vehicle control (e.g., DMSO).

Heating: Aliquot the treated cells and heat them to a range of different temperatures (e.g., from 37°C to 67°C in 2°C increments).

Lysis and Centrifugation: After heating, lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.

Sample Preparation and Mass Spectrometry: The soluble protein fraction from each temperature point is collected, digested into peptides, and quantified using quantitative mass spectrometry (e.g., using TMT labeling).

Data Analysis: For each identified protein, a "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve between the IND-26A-treated and vehicle-treated samples indicates a direct binding event.

Diagram 2: TPP Principle

Caption: Ligand binding stabilizes a protein, increasing its melting temperature.

Phase 3: Target Validation and Mechanistic Confirmation

Identifying a list of potential binding partners is only the first step. The next crucial phase is to validate these candidates and confirm that the interaction is responsible for the observed biological effect of IND-26A.

Direct Binding Assays

These biophysical techniques confirm a direct interaction between IND-26A and a purified candidate protein and can determine the binding affinity (Kd).

Surface Plasmon Resonance (SPR): Immobilize the purified candidate protein on a sensor chip and flow solutions of IND-26A over the surface. A binding event is detected as a change in the refractive index at the surface. This method provides real-time kinetics of binding and dissociation.

Isothermal Titration Calorimetry (ITC): This technique measures the heat released or absorbed during the binding of IND-26A to the target protein in solution. ITC is the gold standard for determining the thermodynamic parameters of binding.

Table 2: Comparison of Target Validation Techniques

Technique

Principle

Key Output(s)

Throughput

SPR

Measures changes in refractive index upon binding to an immobilized protein.

Kon, Koff, Kd

Medium

ITC

Measures the heat change upon binding in solution.

Kd, ΔH, ΔS

Low

Kinase Assay

Measures the inhibition of kinase activity by IND-26A.

IC50

High

CRISPR KO

Genetically removes the target protein from cells.

Phenotypic change upon drug treatment.

Low

Functional Assays

If the top candidate target is an enzyme (e.g., a kinase), a functional assay is essential to determine if IND-26A modulates its activity.

Protocol 4.2.1: In Vitro Kinase Inhibition Assay

Reagents: Obtain purified, active recombinant kinase (the candidate target), its specific substrate peptide, and radiolabeled 32P-ATP.

Reaction: Set up a reaction mixture containing the kinase, substrate, and varying concentrations of IND-26A.

Initiation: Start the reaction by adding 32P-ATP.

Quenching and Detection: After a set time, stop the reaction and measure the amount of 32P incorporated into the substrate.

Data Analysis: Plot the percentage of kinase inhibition versus the concentration of IND-26A to determine the IC50 value.

Cell-Based Target Engagement and Validation

The final and most compelling evidence comes from demonstrating that the interaction between IND-26A and its target is responsible for the compound's effect in living cells.

Cellular Thermal Shift Assay (CETSA): This is the in-cell version of TPP. It can be used to confirm that IND-26A engages its target in the complex environment of a living cell.

Target Knockdown/Knockout: Use techniques like siRNA (for transient knockdown) or CRISPR-Cas9 (for permanent knockout) to remove the candidate target protein from cells. If IND-26A is no longer able to elicit its characteristic phenotype (e.g., cell death) in these cells, it provides strong evidence that the depleted protein is the true target.

Diagram 3: Target Validation Logic

Caption: A logical workflow for the orthogonal validation of candidate targets.

Conclusion

The identification of a drug's biological target is a complex but essential undertaking. There is no single "magic bullet" experiment; rather, a successful campaign relies on the thoughtful integration of computational, biochemical, and cell-based approaches. By starting with broad, unbiased screening methods like TPP and AC-MS and then rigorously validating the top candidates with orthogonal methods like SPR, enzymatic assays, and genetic approaches, researchers can build a powerful, evidence-based case for the mechanism of action of a novel compound like IND-26A. This systematic approach not only illuminates the path forward for a specific drug development program but also contributes fundamental knowledge to our understanding of chemical biology.

References

Trivedi, N., et al. (2019). Indazole: A medicinally important scaffold. European Journal of Medicinal Chemistry, 168, 136-160. Available at: [Link]

Mendez, D., et al. (2019). ChEMBL: towards direct deposition of bioassay data. Nucleic Acids Research, 47(D1), D930–D940. Available at: [Link]

Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. Available at: [Link]

Schasfoort, R. B. M. (2017). Handbook of Surface Plasmon Resonance, Second Edition. Royal Society of Chemistry. Available at: [Link]

Karcz, T., et al. (2021). The role of indazole derivatives in the development of new anticancer drugs. RSC Medicinal Chemistry, 12(10), 1666-1685. Available at: [Link]

Exploratory

Title: Unveiling the Solid-State Architecture: A Guide to the Crystal Structure Analysis of 2-amino-N-(2H-indazol-6-yl)acetamide Dihydrochloride

An in-depth technical guide by a Senior Application Scientist Abstract The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2][...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2][3] The precise three-dimensional arrangement of atoms in the solid state is a critical determinant of a drug candidate's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive, in-depth methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride, a representative small molecule of pharmaceutical interest. We will navigate the entire workflow, from the foundational steps of targeted synthesis and rational crystal growth to the intricacies of data collection, structure solution, refinement, and advanced structural interpretation. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower robust and insightful solid-state characterization.

Introduction: The Imperative of Structural Clarity

In modern drug development, understanding the solid-state chemistry of an Active Pharmaceutical Ingredient (API) is not merely an academic exercise; it is a regulatory and commercial necessity. The spatial arrangement of molecules and the intricate network of intermolecular interactions within a crystal lattice govern the material's fundamental properties. For a molecule like 2-amino-N-(2H-indazol-6-yl)acetamide, which contains multiple hydrogen bond donors and acceptors and will be handled as a dihydrochloride salt, the potential for complex hydrogen bonding networks and polymorphism is high.

This guide presents a systematic approach to elucidating the definitive crystal structure of this compound. We will proceed with the assumption that a high-quality single crystal is the objective, as it provides the most precise and unambiguous structural data. The principles and techniques described herein are grounded in established crystallographic theory and best practices, forming a self-validating system for achieving an accurate and publishable crystal structure.

Part I: Foundational Stage - Synthesis and Crystal Growth

The journey to a crystal structure begins long before the diffractometer. The quality of the chemical sample and the success of the crystallization experiment are paramount.

Plausible Synthesis of the Target Compound

A logical synthetic strategy is essential for obtaining a pure sample suitable for crystallization. A plausible route to the title compound would involve the synthesis of the core acetamide followed by salt formation.

Experimental Protocol: Synthesis

Amide Coupling: React a suitable protected indazole precursor, such as 6-amino-1H-indazole, with an activated glycine derivative (e.g., Boc-glycine) using standard peptide coupling reagents (e.g., HATU, HOBt) in an appropriate solvent like DMF.

Deprotection: Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine of the parent compound, 2-amino-N-(1H-indazol-6-yl)acetamide.

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent, such as methanol or isopropanol. Add at least two molar equivalents of hydrochloric acid (e.g., as a solution in diethyl ether or isopropanol) dropwise with stirring. The dihydrochloride salt is expected to precipitate from the solution.

Purification: The crude salt can be collected by filtration and recrystallized to achieve the high purity (>99%) required for crystallization trials.

The Art and Science of Crystal Growth

Growing diffraction-quality single crystals of a polar organic salt is often a process of systematic screening and optimization. The goal is to create a supersaturated solution from which the solute molecules can slowly and orderly deposit onto a growing lattice. Given the dihydrochloride nature of the target, solvents with high dielectric constants are logical starting points.

Experimental Protocol: Crystallization Screening

Solvent Selection: Begin with solvents in which the compound has moderate solubility, such as methanol, ethanol, water, or mixtures thereof.

Primary Crystallization Techniques:

Slow Evaporation: Dissolve the compound in a selected solvent to near-saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

Vapor Diffusion (Solvent/Anti-Solvent): This is often the most successful method.

Hanging Drop: Dissolve the compound in a good solvent (e.g., methanol). Place a small drop of this solution on a siliconized glass slide. Invert the slide over a well containing an "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether, ethyl acetate, or acetonitrile). The vapor of the anti-solvent slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

Liquid-Liquid: Carefully layer a solution of the compound over a less dense, miscible anti-solvent in a narrow tube. Crystals may form at the interface.

Temperature Control: Perform screenings at both room temperature and refrigerated temperatures (e.g., 4°C), as temperature can significantly affect solubility and crystal growth kinetics.

The choice of method is guided by the compound's solubility profile. The vapor diffusion method offers fine control over the rate of supersaturation, which is often key to obtaining high-quality crystals.

Caption: Decision workflow for selecting a primary crystallization technique.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of elucidating its structure begins.

Data Collection

The crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure.

Experimental Protocol: Data Collection

Crystal Mounting: A selected single crystal is carefully mounted on a cryo-loop using a viscous oil (e.g., Paratone-N).

Diffractometer Setup: The crystal is placed on a modern single-crystal diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

Radiation Source: Monochromatic X-rays, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), are used. Mo is generally preferred for small organic molecules unless absorption is a significant issue.

Unit Cell Determination: A preliminary set of diffraction images is collected to locate reflections, which are then indexed to determine the crystal's unit cell parameters and Bravais lattice.

Full Data Collection: A complete dataset is collected by rotating the crystal through a series of orientations (e.g., using ω and φ scans) to measure the intensities of a large number of unique reflections.

Parameter

Typical Value / Setting

Rationale

Radiation Source

Mo Kα (λ = 0.71073 Å)

Provides good resolution for small molecules.

Temperature

100(2) K

Reduces atomic thermal motion, leading to higher quality data.

Detector Distance

50-60 mm

Balances resolution and the ability to capture a wide range of data.

Exposure Time

5-30 seconds per frame

Dependent on crystal size and diffracting power.

Scan Strategy

Full sphere of data with redundancy

Ensures accurate intensity measurements and facilitates absorption correction.

Data Processing Software

Vendor-specific (e.g., Bruker APEX, Rigaku CrystalClear)

Integrates raw diffraction images to produce a list of reflection intensities.

Table 1: Representative parameters for SC-XRD data collection.

Structure Solution and Refinement

This is the computational heart of crystallography, where the measured diffraction intensities are translated into a 3D atomic model.

Application Note: Preparation, Handling, and Validation of 2-Amino-N-(2H-indazol-6-yl)acetamide Dihydrochloride Stock Solutions

Introduction & Scientific Context 2-Amino-N-(2H-indazol-6-yl)acetamide dihydrochloride (CAS: 1375472-12-0) is a highly versatile building block widely utilized in medicinal chemistry and fragment-based drug discovery (FB...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

2-Amino-N-(2H-indazol-6-yl)acetamide dihydrochloride (CAS: 1375472-12-0) is a highly versatile building block widely utilized in medicinal chemistry and fragment-based drug discovery (FBDD). The indazole core is a "privileged scaffold" frequently employed as a bioisostere for indoles and benzimidazoles, particularly in the design of ATP-competitive kinase inhibitors (e.g., targeting ROCK, Akt, and VEGFR). The presence of the primary amine enables rapid diversification via amide coupling, reductive amination, or urea formation, making it a critical reagent for library synthesis ()[1].

Because it is supplied as a dihydrochloride salt, its physicochemical behavior differs significantly from its free-base counterpart. This application note provides a rigorous, self-validating protocol for preparing, storing, and quality-controlling stock solutions of this compound to ensure absolute reproducibility in high-throughput screening (HTS) and synthetic workflows.

Physicochemical Properties

Understanding the fundamental properties of the compound is the first step in designing a reliable handling protocol.

The choice of solvent is directly dictated by the compound's dihydrochloride salt form:

Aqueous Buffers (ddH2O, PBS) : The dihydrochloride salt renders the compound highly water-soluble. Aqueous reconstitution is ideal for in vivo dosing formulations or cell-based assays where organic solvent toxicity must be completely avoided.

DMSO (Dimethyl Sulfoxide) : The industry standard for compound library storage. While the salt form is soluble in DMSO, prolonged storage can lead to degradation if the solvent is not anhydrous. Water absorption by hygroscopic DMSO can cause the salt to precipitate or undergo hydrolysis over time. Therefore, strictly anhydrous DMSO (≥99.9%) must be used.

Causality Check: Temperature Equilibration

Why must you equilibrate the vial to room temperature before opening? Dihydrochloride salts are inherently hygroscopic ()[3]. Opening a cold vial in a humid laboratory will cause atmospheric moisture to immediately condense on the powder. This artificially inflates the weighed mass (weighing water instead of compound) and leads to sub-potent stock solutions, ruining downstream assay data.

Preparation Protocols

Volumetric Calculations for Stock Solutions

(Calculations based on MW = 263.12 g/mol )

Target Concentration

Mass of Compound

Volume of Solvent

10 mM

2.63 mg

1.00 mL

20 mM

5.26 mg

1.00 mL

50 mM

13.16 mg

1.00 mL

Step-by-Step Workflow

Equilibration : Remove the compound vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

Weighing : Using a calibrated analytical balance, weigh the desired mass (e.g., 13.16 mg) into a sterile, amber glass vial or low-bind microcentrifuge tube. Causality: Amber glass is recommended to prevent potential photo-degradation of the electron-rich indazole core.

Solvent Addition : Add 1.00 mL of anhydrous DMSO or sterile ddH2O to achieve a 50 mM stock.

Agitation : Vortex the solution for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for up to 5 minutes. Causality: Avoid heating the solution, as thermal stress can degrade the primary amine.

Sterile Filtration : Pass the solution through a 0.22 µm syringe filter. Crucial Causality: If using DMSO, you MUST use a Polytetrafluoroethylene (PTFE) or nylon filter. Polyethersulfone (PES) filters will dissolve in DMSO, ruining the sample. If using water, PES is preferred for its low protein/compound binding properties.

Aliquoting : Divide the filtered stock into 20–50 µL single-use aliquots. Causality: This prevents freeze-thaw cycles that induce precipitation and concentration gradients.

Storage : Store aliquots at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months).

Self-Validating System:

To ensure the protocol's integrity and verify that compound isn't being lost during preparation, always retain a 5 µL aliquot of the unfiltered solution. Run both the unfiltered and filtered samples via LC-MS. If the Area Under the Curve (AUC) of the filtered sample is significantly lower than the unfiltered sample, the compound is binding to the filter membrane, and an alternative filter material must be selected before proceeding to assays.

Workflow Visualization

Workflow for preparing 2-amino-N-(2H-indazol-6-yl)acetamide stock solutions.

Quality Control & Stability

Routine validation is required to maintain a trustworthy compound library:

LC-MS/HPLC : Monitor purity at 254 nm. The indazole ring provides strong UV absorbance, making it easy to track concentration consistency across aliquots.

NMR : Periodically check for degradation products, particularly oxidation of the primary amine or hydrolysis of the acetamide linker, especially if stored in non-anhydrous conditions.

References

American Elements . 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride | CAS 1375472-12-0. Retrieved from:[Link]

NextSDS . 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride — Chemical Substance Information. Retrieved from:[Link]

Application Note: In Vivo Dosing Protocol for 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride in Murine Models

Introduction & Physicochemical Strategy 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride (CAS: 1375472-12-0) is a specialized small-molecule building block and research chemical[1]. Indazole derivatives are privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Strategy

2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride (CAS: 1375472-12-0) is a specialized small-molecule building block and research chemical[1]. Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as targeted kinase inhibitors (e.g., targeting ROCK, Aurora, or VEGFR pathways). Transitioning this compound from in vitro assays to in vivo murine models requires a rigorous pharmacokinetic (PK) and pharmacodynamic (PD) strategy to ensure accurate dosing, systemic bioavailability, and animal welfare.

The Causality of Formulation

The selection of the dihydrochloride salt form is a deliberate thermodynamic choice. Free base indazoles typically suffer from poor aqueous solubility, necessitating harsh organic co-solvents like DMSO, Tween-80, or PEG-400. These excipients can induce vehicle-mediated toxicity, alter membrane permeability, and confound experimental readouts[2]. The dihydrochloride salt ensures rapid, complete dissolution in purely aqueous vehicles.

However, dissolving a dihydrochloride salt in unbuffered water generates a highly acidic solution (often pH < 3.0) due to the dissociation of HCl. Administering an unbuffered acidic solution intraperitoneally (IP) causes chemical peritonitis and erratic absorption, while oral (PO) administration causes severe gastric irritation. Therefore, the compound must be reconstituted in a buffered solution and titrated to a physiological pH prior to dosing.

Experimental Workflow & Study Design

The preclinical evaluation of this compound follows a strict progression from formulation to Maximum Tolerated Dose (MTD) screening, culminating in efficacy studies.

Figure 1: Preclinical in vivo workflow for 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride.

Step-by-Step Administration Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can immediately detect and correct errors during the procedure.

Protocol A: Preparation of the Dosing Solution

Weighing: Accurately weigh the required mass of 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride powder[1].

Initial Dissolution: Add 90% of the final target volume using 1X Phosphate-Buffered Saline (PBS). Vortex for 30–60 seconds until a clear solution is achieved.

pH Titration: Measure the pH. Carefully titrate with 0.1 M NaOH dropwise until the pH reaches 7.2–7.4.

Volume Adjustment: QS (quantum satis) to the final volume with 1X PBS.

Sterilization: Filter sterilize through a 0.22 µm membrane.

Self-Validation Check: If the compound precipitates or turns milky during NaOH addition, the localized pH has exceeded the pKa of the indazole amine. This visual cue immediately alerts the researcher to back-titrate with 0.1 M HCl or slightly increase the vehicle volume to rescue the formulation.

Protocol B: Intraperitoneal (IP) Injection

IP injection provides rapid systemic absorption via the mesenteric vessels, though it is subject to partial hepatic first-pass metabolism[2].

Restraint: Restrain the mouse (typically 20–25g) using the scruff method, exposing the ventral abdomen.

Positioning: Tilt the mouse so the head is lower than the hindquarters. This causes the abdominal organs to shift cranially, reducing the risk of visceral puncture.

Insertion: Using a 25G to 27G needle, insert into the lower right quadrant of the abdomen at a 30-degree angle.

Aspiration: Pull back slightly on the plunger.